7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound is registered under Chemical Abstracts Service number 80353-94-2, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-, which represents the systematic approach to naming this substituted heterocycle.
The molecular formula C9H8N2O2 indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 176.17 grams per mole. The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C9H8N2O2/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13). The corresponding InChI Key GWOWWQVYWZHBRI-UHFFFAOYSA-N serves as a condensed hash representation for database searches.
The Simplified Molecular Input Line Entry System (SMILES) notation CC1=CC2=NC(=CN2C=C1)C(=O)O provides a linear representation of the molecular structure, clearly indicating the connectivity pattern between atoms. This notation facilitates computational analysis and structure-based drug design applications.
Molecular Geometry and Conformational Analysis
Comprehensive conformational analysis reveals that this compound exhibits a planar bicyclic core structure with specific geometric constraints. The imidazopyridine ring system maintains planarity, with the methyl substituent at position 7 and the carboxylic acid group at position 2 occupying well-defined spatial orientations.
Single crystal X-ray diffraction studies demonstrate that the torsion angles within the molecule are highly constrained due to the fused ring system. The degree of freedom in molecular conformations is characterized by specific torsion angles, particularly those involving the carboxylic acid group orientation relative to the heterocyclic core. Research indicates that compounds in this family typically exhibit torsion angles in the periplanar conformation, with variations depending on substituent effects.
The molecular geometry analysis reveals that the imidazopyridine moiety maintains coplanarity with minimal deviation from planarity. This structural rigidity contributes to the compound's stability and influences its intermolecular interactions in the solid state. The carboxylic acid functional group adopts conformations that optimize hydrogen bonding interactions, both intramolecularly and intermolecularly.
X-ray Crystallographic Studies
Detailed crystallographic investigations provide comprehensive structural data for this compound. Single crystal X-ray diffraction studies reveal that the compound crystallizes in specific space groups with well-defined unit cell parameters. The asymmetric unit typically consists of one crystallographically independent molecule, with the heterocyclic framework exhibiting minimal distortion from planarity.
Crystal packing analysis demonstrates that molecules are organized through a network of hydrogen bonding interactions, primarily involving the carboxylic acid functional group. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties. The presence of π-π stacking interactions between aromatic rings further stabilizes the crystal structure.
The crystallographic data reveals specific bond lengths and angles that characterize the molecular geometry. The carbon-nitrogen bond distances within the imidazole ring and the carbon-carbon bond lengths in the pyridine portion conform to expected values for aromatic heterocycles. The carboxylic acid group exhibits typical geometry with carbon-oxygen double bond character and carbon-oxygen single bond characteristics consistent with carboxyl functionality.
Research indicates that compounds containing the imidazopyridine core with low degrees of freedom tend to exhibit consistent structural occupancy patterns. The introduction of the methyl group at position 7 does not significantly affect the overall structural framework, maintaining the planar configuration of the bicyclic system.
Spectroscopic Characterization (NMR, IR, MS)
Comprehensive spectroscopic analysis provides detailed insights into the electronic and vibrational characteristics of this compound. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and structural elements.
The infrared spectrum exhibits distinct absorption patterns characteristic of the heterocyclic framework and functional groups. Carbon-nitrogen stretching vibrations of the imidazole ring appear at approximately 1370 and 1200 cm⁻¹, while unsaturated carbon-hydrogen stretching of the pyridine ring is observed near 3100 cm⁻¹. The carboxylic acid functionality displays characteristic absorption bands for both carbon-oxygen double bond stretching and oxygen-hydrogen stretching vibrations.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectra reveal distinct signals corresponding to aromatic protons, the methyl substituent, and the carboxylic acid proton. The aromatic region typically displays multipicity patterns consistent with the substitution pattern of the heterocyclic system.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates four distinct sets of carbon signals corresponding to imidazole carbons, aromatic carbons, and aliphatic carbons. The downfield region shows both carbon-nitrogen double bond and carbon-nitrogen single bond imidazole carbon signals centered around 146 and 145 parts per million, respectively. The methyl carbon signal appears in the upfield region at approximately 20 parts per million.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the imidazopyridine structure. Electrospray ionization mass spectrometry typically shows the protonated molecular ion peak, confirming the molecular formula and providing additional structural verification.
Tautomeric Forms and Resonance Stabilization
The structural analysis of this compound reveals potential for tautomeric equilibria and resonance stabilization within the heterocyclic framework. The fused imidazole-pyridine system provides multiple sites for electron delocalization, contributing to the overall stability of the molecular structure.
The imidazopyridine core exhibits extensive π-electron delocalization across the bicyclic system, with particular emphasis on the nitrogen-containing heterocycles. This delocalization contributes to the planar geometry observed in crystallographic studies and influences the compound's electronic properties. The presence of nitrogen atoms at specific positions within the ring system creates opportunities for different resonance contributors.
Research indicates that the carboxylic acid functional group can participate in intramolecular hydrogen bonding interactions with nitrogen atoms in the heterocyclic system, potentially stabilizing specific conformational forms. These interactions may influence the relative populations of different tautomeric forms and contribute to the overall molecular stability.
The electronic structure analysis suggests that the compound exists primarily in a single tautomeric form under standard conditions, with the carboxylic acid maintaining its conventional structure. However, under specific conditions or in different chemical environments, alternative tautomeric forms may become accessible, particularly those involving proton transfer between the carboxylic acid and nitrogen centers.
The resonance stabilization within the imidazopyridine core contributes to the compound's chemical stability and influences its reactivity patterns. The electron distribution throughout the π-system affects both electrophilic and nucleophilic substitution reactions, making specific positions more or less reactive depending on the electronic density distribution.
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWWQVYWZHBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360070 | |
| Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-94-2 | |
| Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide. This multicomponent reaction proceeds under mild conditions and provides the desired imidazo[1,2-a]pyridine scaffold efficiently .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technology to enhance reaction efficiency and scalability . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylate or ketone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
7-MIPCA has emerged as a crucial building block in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its molecular structure allows for effective interaction with biological targets, making it a valuable compound in drug discovery and development.
- Antimicrobial Agents : Research indicates that derivatives of 7-MIPCA exhibit promising antimicrobial activity. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis, with compounds showing minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating strains .
- Anticancer Properties : The compound has been evaluated for its potential anticancer activity. It interacts with cellular macromolecules, potentially leading to apoptosis in cancer cells. In vitro studies have shown that specific derivatives of 7-MIPCA possess lower inhibitory concentrations compared to standard chemotherapeutics like doxorubicin .
Food Safety Testing
Detection of Carcinogenic Compounds
In analytical chemistry, 7-MIPCA is utilized for the detection and quantification of carcinogenic compounds in food products. Its application helps ensure compliance with health regulations and consumer safety by identifying harmful substances that may arise during food processing or storage .
Biochemical Research
Enzyme Inhibition Studies
Researchers employ 7-MIPCA in studies related to enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic strategies.
- Metabolic Pathways : The compound's ability to inhibit specific enzymes involved in critical metabolic processes can disrupt cancer cell proliferation and survival, offering avenues for new treatment strategies.
Material Science
Development of Novel Materials
7-MIPCA is explored for its properties in developing new materials, particularly polymers requiring specific thermal and mechanical characteristics. Its unique substitution pattern allows for targeted modifications that enhance material performance .
Environmental Monitoring
Assessment of Hazardous Substances
In environmental chemistry, 7-MIPCA is used to assess hazardous substances in soil and water samples. This application is vital for pollution control and environmental protection efforts, aiding in the identification of contaminants that pose risks to human health and ecosystems .
Anticancer Efficacy
A notable study investigated the anticancer properties of several imidazo[1,2-a]pyridine derivatives, including 7-MIPCA. The results indicated that certain compounds exhibited IC values significantly lower than those of conventional chemotherapeutics, highlighting their potential as effective anticancer agents.
Antimicrobial Activity Against Tuberculosis
Research conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues with significant activity against multidrug-resistant tuberculosis strains. The study showcased the potential of these compounds as new therapeutic agents against one of the world's most pressing health challenges .
Synthesis and Derivative Development
The synthesis of 7-MIPCA typically involves multi-step synthetic pathways aimed at producing high-purity compounds suitable for research applications. Researchers are continually exploring modifications to enhance its biological activity and selectivity towards specific targets.
Table: Synthetic Pathways for 7-MIPCA Derivatives
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Imidazole derivative + methylating agent | Formation of methylated product |
| 2 | Carboxylation reaction | Introduction of carboxylic acid moiety |
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Position Variations: Methyl Isomers
Key Observations :
- Positional isomerism significantly impacts biological activity and synthetic accessibility. For instance, the 7-methyl derivative is favored in drug discovery due to its balanced electronic and steric properties .
- The 8-methyl analog shows reduced reactivity in coupling reactions, likely due to steric effects near the carboxylic acid group .
Functional Group Variations: Halo and Methoxy Derivatives
Key Observations :
Ester and Boronic Acid Derivatives
Biological Activity
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (7-MIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
7-MIPCA belongs to the imidazopyridine family, characterized by a methyl group at the seventh position of the imidazo[1,2-a]pyridine structure. Its molecular formula is CHNO, with a molecular weight of approximately 194.19 g/mol. The compound is typically encountered as a hydrate, which can affect its solubility and stability in various environments.
Antimicrobial Activity
Research has demonstrated that 7-MIPCA exhibits notable antimicrobial properties , particularly against various fungal strains. Studies indicate its effectiveness against multidrug-resistant (MDR) pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
Table 1: Antimicrobial Activity of 7-MIPCA
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fungal Strains | 7.8 - 46.9 μg/mL |
| Bacterial Strains | 93.7 - 46.9 μg/mL |
Anticancer Potential
The compound has also been evaluated for anticancer activity . It interacts with biological macromolecules, which may lead to apoptosis in cancer cells. Notably, derivatives of imidazo[1,2-a]pyridine have shown promising results in inhibiting tumor growth in various cancer cell lines .
Case Study: Anticancer Efficacy
A study investigated the anticancer properties of several imidazo[1,2-a]pyridine derivatives, including 7-MIPCA. The results indicated that compounds with specific substitutions exhibited IC values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
The biological activity of 7-MIPCA is attributed to its ability to interact with key cellular targets:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes involved in critical metabolic pathways, which can disrupt cancer cell proliferation and survival.
- DNA Interaction : Similar to other imidazopyridine derivatives, 7-MIPCA may interact with DNA, leading to the formation of DNA adducts that can trigger cell death pathways .
Synthesis and Derivative Development
The synthesis of 7-MIPCA typically involves multi-step synthetic pathways that allow for the production of high-purity compounds suitable for research. Researchers are actively exploring modifications to enhance its biological activity and selectivity towards specific targets.
Table 2: Synthetic Pathways for 7-MIPCA Derivatives
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Imidazole derivative + methylating agent | Formation of methylated product |
| 2 | Carboxylation reaction | Introduction of carboxylic acid moiety |
Applications
7-MIPCA's versatility extends across various fields:
- Pharmaceutical Development : It serves as a lead compound for developing new antimicrobial and anticancer drugs.
- Food Safety Testing : Used in analytical chemistry to detect carcinogenic compounds in food products.
- Biochemical Research : Provides insights into enzyme inhibition and metabolic pathways relevant to disease mechanisms .
Q & A
Q. Q1. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under controlled conditions. For example, imidazo[1,2-a]pyrimidines are synthesized via cyclization reactions, where temperature (e.g., reflux in ethanol) and inert atmospheres (e.g., nitrogen) are critical to suppress side reactions . Optimization often includes varying solvents (e.g., DMF vs. THF), catalysts (e.g., palladium on carbon), and stoichiometric ratios of reactants to improve yield and purity. Reaction progress is monitored using TLC or HPLC .
Q. Q2. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly the carboxylic acid proton (δ ~12–13 ppm) and methyl group (δ ~2.5 ppm).
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak).
- IR Spectroscopy : Identifies functional groups like C=O (stretching ~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing and stereochemistry when single crystals are obtained .
Q. Q3. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl).
- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified hazardous waste services.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict chemical shifts and optimize geometry .
Q. Q5. What strategies improve the yield of this compound in multi-step syntheses?
- Intermediate Purification : Flash chromatography or recrystallization after each step removes impurities.
- Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts for regioselective reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and enhances selectivity (e.g., 30 minutes vs. 24 hours under conventional heating) .
Q. Q6. What pharmacological mechanisms are associated with imidazo[1,2-a]pyridine derivatives, and how can they be validated?
These compounds exhibit anxiolytic, cardiovascular, and neuroleptic activities via modulation of GABA receptors or ion channels. Validation involves:
Q. Q7. How do researchers address solubility challenges in biological assays for this compound?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl esters) that hydrolyze in vivo to the active carboxylic acid form .
Methodological Challenges and Data Interpretation
Q. Q8. How should researchers analyze conflicting bioactivity data across different studies?
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., cell lines, dosage).
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways .
Q. Q9. What computational tools are recommended for predicting the reactivity of this compound?
Q. Q10. How can degradation pathways of this compound be characterized under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
